While a specific synthesis route for 6-Fluorobenzo[b]thiophene-2-carboxylic acid is not detailed in the provided literature, its analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), serves as a valuable reference. BT2 synthesis could involve using commercially available starting materials like 3,6-dichlorobenzo[b]thiophene and employing standard chemical transformations like carboxylation. []
The molecular structure of 6-Fluorobenzo[b]thiophene-2-carboxylic acid can be inferred from its analog, BT2. It comprises a benzo[b]thiophene core structure with a carboxylic acid group substituted at the 2-position and a fluorine atom at the 6-position. [] Detailed structural information could be obtained through techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods.
6-Fluorobenzo[b]thiophene-2-carboxylic acid, like its analog BT2, can undergo esterification reactions with alcohols to form corresponding esters. [] These esters can act as prodrugs, potentially offering advantages in terms of pharmacokinetic properties. For example, a prodrug of BT2, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), has demonstrated significant potential in preclinical models. []
6-Fluorobenzo[b]thiophene-2-carboxylic acid functions as an allosteric inhibitor of BDK. [] It binds to the same allosteric site on BDK as other known inhibitors, such as (S)-α-chlorophenylproprionate ((S)-CPP). [] This binding event induces conformational changes in the N-terminal domain of BDK, leading to its dissociation from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). [] This dissociation subsequently results in accelerated degradation of the released kinase in vivo, ultimately increasing BCKDC activity and enhancing BCAA oxidation. []
While specific real-world examples of 6-Fluorobenzo[b]thiophene-2-carboxylic acid's application are not available in the provided literature, preclinical studies using its analog, BT2, have demonstrated its robust ability to activate BCKDC and reduce plasma BCAA levels in a mouse model. [] These findings highlight its potential for clinical translation.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: